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Compound of Interest

Compound Name: Fmoc-D-Pen(Trt)-OH

Cat. No.: B613481 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a detailed overview of the core features, experimental protocols, and key applications

of the amino acid derivative, Fmoc-D-Pen(Trt)-OH.

Core Features of Fmoc-D-Pen(Trt)-OH
Fmoc-D-Pen(Trt)-OH, or N-α-Fmoc-S-trityl-D-penicillamine, is a protected amino acid

derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring

the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for the strategic

and selective synthesis of peptides with specific functionalities.[1] The D-configuration is

particularly important for creating peptides that can target chiral receptors, such as opioid

receptors.[1]

The penicillamine backbone, a β,β-dimethyl cysteine analog, introduces steric hindrance that

helps to rigidify disulfide bonds in the resulting peptides.[1] This increased conformational

stability can lead to enhanced receptor affinity and metabolic stability, which are desirable

properties in drug development. Peptides containing penicillamine have shown a five-fold

higher affinity for δ-opioid receptors compared to their linear cysteine counterparts.

Chemical Structure and Protective Groups
The chemical structure of Fmoc-D-Pen(Trt)-OH is characterized by two key protecting groups:
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Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino

group of the D-penicillamine. It is typically removed using a secondary amine, most

commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).

Trt (Trityl) group: This acid-labile group protects the thiol side chain of the D-penicillamine.

The bulky trityl group effectively prevents oxidation and other unwanted side reactions of the

sulfur atom during peptide synthesis. It is cleaved under acidic conditions, typically with

trifluoroacetic acid (TFA).

The orthogonality of these protecting groups is fundamental to modern peptide synthesis,

allowing for the selective deprotection and modification of the amino acid within the growing

peptide chain.

Quantitative Data
A summary of the key quantitative data for Fmoc-D-Pen(Trt)-OH is presented in the table

below for easy reference and comparison.

Property Value Source(s)

Molecular Formula C₃₉H₃₅NO₄S

Molecular Weight 613.78 g/mol

CAS Number 201532-01-6

Melting Point ~418.8°C

Density 1.2 g/cm³

Optical Activity ([α]/D) +33±2°, c = 1 in methanol

Purity (HPLC) ≥95.5%

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

Requires heating (37°C) and

sonication for dissolution in

some solvents.
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Experimental Protocols
Synthesis of Fmoc-D-Pen(Trt)-OH
The synthesis of Fmoc-D-Pen(Trt)-OH involves a stepwise protection strategy of the D-

penicillamine amino acid.

Step 1: Amino Group Protection

React D-penicillamine with Fmoc-Cl in the presence of sodium carbonate at a pH of 8–9.

This reaction yields Fmoc-D-Pen-OH.

Step 2: Thiol Group Protection

Treat the resulting Fmoc-D-Pen-OH with trityl chloride (Trt-Cl).

The reaction is carried out in the presence of triethylamine in a solvent such as

dichloromethane (DCM).

This step introduces the Trt group, producing the final Fmoc-D-Pen(Trt)-OH product.

Incorporation of Fmoc-D-Pen(Trt)-OH in Solid-Phase
Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-D-Pen(Trt)-OH into a peptide

chain using standard Fmoc-based SPPS.

Materials and Reagents:

Fmoc-D-Pen(Trt)-OH

Appropriate solid support resin (e.g., Rink Amide resin)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling reagents (e.g., HATU, HBTU)

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

Cold diethyl ether

Protocol:

Resin Swelling: Swell the solid support resin in DMF.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group

from the N-terminus of the growing peptide chain.

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved

Fmoc adduct.

Coupling of Fmoc-D-Pen(Trt)-OH:

In a separate vessel, pre-activate Fmoc-D-Pen(Trt)-OH by dissolving it with a coupling

reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The use of potent coupling

reagents is recommended to overcome the steric hindrance of the Trt group. To minimize

racemization, low-temperature coupling (0–4°C) and the use of HATU/HOAt activators are

suggested.

Add the activated Fmoc-D-Pen(Trt)-OH solution to the deprotected peptide-resin.

Agitate the mixture at room temperature for the recommended coupling time.

Washing: Wash the resin with DMF to remove unreacted reagents.

Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the

peptide sequence.

Final Cleavage and Deprotection:
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Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing

TFA to cleave the peptide from the resin and remove the Trt and other side-chain

protecting groups.

The solution will often turn yellow or orange due to the release of the trityl cation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

with cold ether.

Key Applications in Research and Drug
Development
Fmoc-D-Pen(Trt)-OH is a valuable building block in several areas of scientific research:

Peptide Synthesis: It is widely used in SPPS to create peptides with specific sequences and

functionalities.

Drug Development: Peptides synthesized using this compound can serve as therapeutic

agents or as tools for drug discovery. For instance, it has been used to synthesize analogs of

cyclic lanthionine enkephalin, which are selective ligands for the δ-opioid receptor.

Protein Engineering: The compound is used to synthesize peptides that can be incorporated

into proteins to study structure-function relationships.

Enhanced Drug Delivery: It has been utilized in the synthesis of cell-penetrating peptides

(CPPs) to facilitate the intracellular delivery of drugs like methotrexate, improving their

efficacy against cancer cells while minimizing cytotoxicity.

Copper(I) Chelation: Tripodal derivatives synthesized from Fmoc-D-Pen(Trt)-OH have been

shown to be effective copper(I) chelators.

Visualizing Workflows and Relationships
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Logical Relationship of Protective Groups
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Caption: Orthogonal protection and deprotection strategy for Fmoc-D-Pen(Trt)-OH.

Experimental Workflow for SPPS Incorporation
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4. Wash (DMF)

Repeat for next amino acid

Yes

5. Final Cleavage & Deprotection
(TFA Cocktail)

No

End: Purified Peptide

Click to download full resolution via product page

Caption: Step-by-step workflow for incorporating Fmoc-D-Pen(Trt)-OH in SPPS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b613481?utm_src=pdf-body-img
https://www.benchchem.com/product/b613481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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